
Technical Guide: Physicochemical Properties of
(2-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Amino-4-fluorophenyl)methanol, also known as 2-amino-4-fluorobenzyl alcohol, is an

aromatic organic compound with potential applications in medicinal chemistry and drug

development. Its structure, featuring an aminobenzyl alcohol core with a fluorine substituent,

makes it a valuable building block for the synthesis of more complex molecules with potential

biological activity. This technical guide provides a comprehensive overview of the known

physicochemical properties of (2-Amino-4-fluorophenyl)methanol, detailed experimental

protocols for the determination of key properties, and a proposed synthetic route.

Physicochemical Properties
A summary of the available and predicted physicochemical data for (2-Amino-4-
fluorophenyl)methanol is presented below. It is important to note that while some properties

have been predicted through computational models, experimentally determined values are not

widely available in the current literature.

Table 1: Summary of Physicochemical Properties of (2-Amino-4-fluorophenyl)methanol
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Property Value Source

IUPAC Name
(2-Amino-4-

fluorophenyl)methanol
N/A

Synonyms 2-Amino-4-fluorobenzyl alcohol N/A

CAS Number 197783-88-3 [1][2]

Molecular Formula C₇H₈FNO [1][2]

Molecular Weight 141.14 g/mol [1][2]

Melting Point Data not available N/A

Boiling Point 293.8 ± 25.0 °C (Predicted) [1]

Solubility Data not available N/A

pKa 14.14 ± 0.10 (Predicted) [1]

logP Data not available N/A

Synthesis of (2-Amino-4-fluorophenyl)methanol
A potential synthetic route to (2-Amino-4-fluorophenyl)methanol involves the reduction of the

carboxylic acid group of 2-amino-4-fluorobenzoic acid. A strong reducing agent, such as lithium

aluminum hydride (LiAlH₄), is typically required for this transformation.
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Synthesis of (2-Amino-4-fluorophenyl)methanol

2-Amino-4-fluorobenzoic acid

1. LiAlH₄, Anhydrous THF
2. H₂O workup

Reduction

(2-Amino-4-fluorophenyl)methanol

Click to download full resolution via product page

A proposed synthetic pathway for (2-Amino-4-fluorophenyl)methanol.

Experimental Protocol: Reduction of 2-Amino-4-
fluorobenzoic Acid with LiAlH₄
This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol

using lithium aluminum hydride and should be adapted and optimized for the specific substrate.

[3][4]

Materials:

2-Amino-4-fluorobenzoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Deionized water

10% (v/v) Sulfuric acid
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Diethyl ether

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) supplies

Procedure:

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer.

Reaction: Suspend lithium aluminum hydride (a slight excess relative to the carboxylic acid)

in anhydrous THF in the reaction flask.

Dissolve 2-amino-4-fluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄

suspension via the dropping funnel. The addition should be slow to control the exothermic

reaction.

After the addition is complete, stir the reaction mixture at room temperature or under gentle

reflux until the reaction is complete, as monitored by TLC.

Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise

to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be

performed with extreme care.
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Acidify the mixture by slowly adding 10% sulfuric acid.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether (3 x volume of the aqueous layer).

Drying and Concentration: Combine the organic extracts and dry them over anhydrous

sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a

rotary evaporator to yield the crude product.

Purification: The crude (2-Amino-4-fluorophenyl)methanol can be purified by a suitable

method such as column chromatography or recrystallization.

Experimental Protocols for Physicochemical
Property Determination
Due to the lack of experimentally determined data, the following sections provide detailed,

generalized protocols for measuring the key physicochemical properties of (2-Amino-4-
fluorophenyl)methanol.

Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline

solid.

Methodology: Capillary Melting Point Method

Sample Preparation: Finely powder a small amount of dry (2-Amino-4-
fluorophenyl)methanol.

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a

slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

Observation: Record the temperature at which the first liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting).

This range is the melting point of the sample.
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Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure

surrounding the liquid.

Methodology: Microscale Boiling Point Determination

Sample Preparation: Place a small amount of liquid (2-Amino-4-fluorophenyl)methanol
into a small test tube.

Capillary Insertion: Invert a sealed-end capillary tube and place it, open end down, into the

liquid.

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil

bath).

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the

capillary tube. Continue heating until a steady stream of bubbles is observed.

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the stream of bubbles stops and the liquid just

begins to enter the capillary tube.

Solubility Determination
Solubility is a crucial parameter for drug development, affecting formulation and bioavailability.

Methodology: Shake-Flask Method

Sample Preparation: Add an excess amount of (2-Amino-4-fluorophenyl)methanol to a

series of vials, each containing a known volume of a different solvent (e.g., water, ethanol,

methanol, acetone, dimethyl sulfoxide).

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: After equilibration, allow the excess solid to settle. Carefully remove an

aliquot of the supernatant, filter it to remove any undissolved solid, and determine the
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concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis

spectroscopy or HPLC).

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in

mg/mL or mol/L).

pKa Determination
The pKa value indicates the strength of an acid or a base and is critical for understanding a

compound's ionization state at different pH values.

Methodology: Potentiometric Titration

Sample Preparation: Dissolve a precisely weighed amount of (2-Amino-4-
fluorophenyl)methanol in a suitable solvent, typically a mixture of water and a co-solvent

like methanol or ethanol to ensure solubility.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value

can be determined from the midpoint of the buffer region of the titration curve, which

corresponds to the point where half of the compound is in its ionized form.

logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key factor in its pharmacokinetic properties.

Methodology: Shake-Flask Method

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases

should be mutually saturated before use.

Partitioning: Dissolve a known amount of (2-Amino-4-fluorophenyl)methanol in one of the

phases (usually the one in which it is more soluble). Add a known volume of the second

phase.
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Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition

between the two phases until equilibrium is reached.

Phase Separation and Analysis: Separate the n-octanol and aqueous layers by

centrifugation. Determine the concentration of the compound in each phase using a suitable

analytical method (e.g., UV-Vis spectroscopy or HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base

10) of this value.

Conclusion
This technical guide has summarized the currently available physicochemical information for

(2-Amino-4-fluorophenyl)methanol and provided detailed experimental protocols for the

determination of its key properties. While predicted values for some properties are available,

there is a clear need for experimental validation to provide a more accurate and complete

physicochemical profile of this compound. The provided synthetic route and experimental

methodologies offer a solid foundation for researchers and drug development professionals

working with this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b175940#physicochemical-properties-of-2-amino-4-
fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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